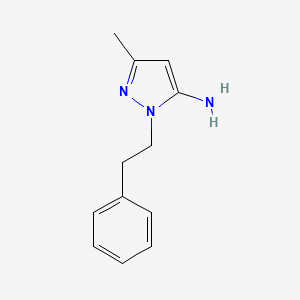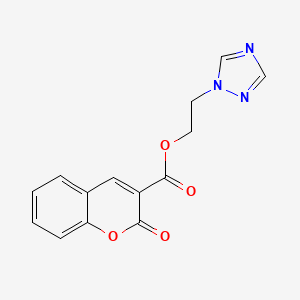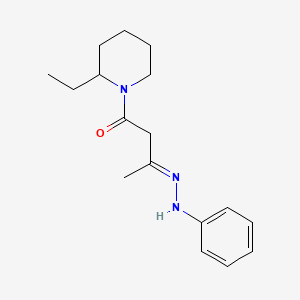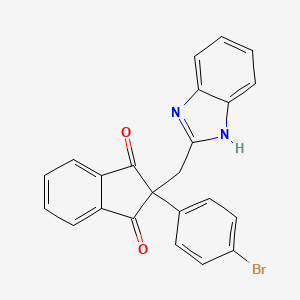![molecular formula C11H20ClN5 B3819584 6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine CAS No. 37388-19-5](/img/structure/B3819584.png)
6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine
Overview
Description
6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in agriculture, particularly as herbicides. This compound is known for its effectiveness in controlling a wide range of weeds and is used in various agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. The process can be summarized as follows:
Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Reaction with Amines: The cyanuric chloride is reacted with 1-methylpropylamine under controlled conditions to replace one of the chlorine atoms with the amine group.
Chlorination: The resulting intermediate is then chlorinated to introduce the chlorine atom at the 6-position of the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Cyanuric chloride and 1-methylpropylamine are handled in bulk quantities.
Controlled Reaction Conditions: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control weeds in crops such as corn, sugarcane, and sorghum.
Environmental Chemistry: Studied for its environmental impact, degradation, and persistence in soil and water.
Biochemistry: Investigated for its effects on plant enzymatic processes and photosynthesis.
Analytical Chemistry: Used as a standard in chromatographic techniques for the detection and quantification of triazine herbicides.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption leads to the cessation of photosynthesis and ultimately the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Atrazine: 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Simazine: 6-Chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine.
Propazine: 6-Chloro-N,N’-diisopropyl-1,3,5-triazine-2,4-diamine.
Uniqueness
6-Chloro-N,N’-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and environmental persistence.
Properties
IUPAC Name |
2-N,4-N-di(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN5/c1-5-7(3)13-10-15-9(12)16-11(17-10)14-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYCDOAJCGVIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)Cl)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389011 | |
| Record name | 6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37388-19-5 | |
| Record name | 6-Chloro-N,N'-(1-methylpropyl)-[1,3,5]triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-6-yl]amino]acetate](/img/structure/B3819519.png)
![butyl [(2-oxo-2H-chromen-4-yl)oxy]acetate](/img/structure/B3819520.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-6-methyl-2-propylpyrimidin-4-amine](/img/structure/B3819530.png)


![Butyl 2-[6-(benzenesulfonamido)-2-oxochromen-4-yl]oxyacetate](/img/structure/B3819555.png)

methyl]phosphonate](/img/structure/B3819564.png)
![Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B3819578.png)
![dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B3819588.png)


